molecular formula C19H14N2O6 B10757014 (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate

(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate

Cat. No.: B10757014
M. Wt: 366.3 g/mol
InChI Key: NKBDSMREMMRFSI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate is an organic compound belonging to the class of 1,4-isoquinolinediones This compound is characterized by its complex structure, which includes a phenyl group, an isoquinoline derivative, and an acetate group

Preparation Methods

The synthesis of (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate involves several steps:

Chemical Reactions Analysis

    Types of Reactions: (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate involves its interaction with molecular targets such as caspase-3. The compound can irreversibly inactivate caspase-3 through a redox cycle, generating reactive oxygen species that mediate the inactivation process . This mechanism is significant in the context of apoptosis and cell death regulation.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

[(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxoisoquinolin-5-yl)amino]ethyl] acetate

InChI

InChI=1S/C19H14N2O6/c1-10(22)27-16(11-6-3-2-4-7-11)19(26)20-13-9-5-8-12-14(13)15(23)18(25)21-17(12)24/h2-9,16H,1H3,(H,20,26)(H,21,24,25)/t16-/m0/s1

InChI Key

NKBDSMREMMRFSI-INIZCTEOSA-N

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O

Origin of Product

United States

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